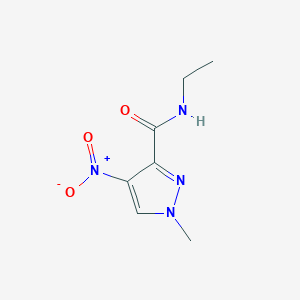

N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-methyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-10(2)9-6/h4H,3H2,1-2H3,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVPBHLBADCDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Alkyl or aryl halides, strong bases like sodium hydride (NaH)

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions

Major Products Formed

Reduction: N-ethyl-1-methyl-4-amino-1H-pyrazole-3-carboxamide

Substitution: Various N-alkyl or N-aryl derivatives

Oxidation: N-ethyl-1-carboxy-4-nitro-1H-pyrazole-3-carboxamide

Scientific Research Applications

Medicinal Chemistry

N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been investigated for its potential therapeutic properties:

-

Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In a carrageenan-induced paw edema model in rats, it reduced edema by approximately 75% compared to the control group .

Treatment Group Edema Reduction (%) Control 0 N-ethyl-1-methyl... 75

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor due to its structural similarity to known bioactive molecules . Its nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins.

- CNS Disorders : Research indicates that this compound may serve as a partial agonist for trace amine-associated receptors (TAARs), showing promise for treating central nervous system (CNS) disorders such as schizophrenia, bipolar disorder, and depression .

Material Science

In addition to its biological applications, this compound is used in developing new materials with specific electronic or optical properties. Its unique functional groups allow it to be a versatile building block in synthesizing more complex heterocyclic compounds .

Case Study 1: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial activity of this compound against various bacterial strains. The results confirmed its effectiveness, particularly against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory potential using an animal model. The findings indicated significant reductions in inflammation markers, supporting its use in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-Methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 92534-72-0)

- Molecular Formula : C₆H₇N₄O₃

- Key Differences: The nitro group is at the 5-position instead of the 4-position.

- Applications : Used in synthetic routes for heterocyclic libraries .

1-Ethyl-4-nitro-1H-pyrazole-3-carbohydrazide (CAS: 1001755-77-6)

- Molecular Formula : C₇H₁₀N₆O₃

- Applications : Intermediate in coordination chemistry and antitubercular drug design .

N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 1006334-38-8)

Functional Group Modifications

1-Ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide (CAS: 515150-39-7)

- Molecular Formula : C₂₁H₂₀N₄OS

- Key Differences : A benzothiazole substituent enhances π-π stacking interactions, improving binding affinity to biological targets.

- Applications : Explored in fluorescent probes and antiviral agents .

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (e.g., 3a–3p from )

- Physical Data: Melting point 133–135°C; ^1H-NMR (CDCl₃) δ 8.12 (s, 1H), 7.61–7.43 (m, 10H) . Applications: Antimicrobial and anticancer candidates .

Physicochemical and Spectral Comparisons

Research Implications and Gaps

- Biological Activity: Limited data exist for the target compound, but its analogs show promise in kinase inhibition (e.g., CAS 1006334-38-8) and antimicrobial activity (e.g., compound 3a) .

- Optimization Opportunities: Introducing electron-withdrawing groups (e.g., chloro, cyano) could enhance bioactivity, as demonstrated in .

Biological Activity

N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that enhance its biological activity. The presence of a nitro group, an ethyl group, and a carboxamide moiety contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their function. This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy was evaluated using standard microbiological assays, revealing a broad spectrum of activity.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to the control group.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| N-ethyl-1-methyl... | 75 |

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 1-methyl-4-nitro-1H-pyrazole-3-carboxamide | Moderate antimicrobial |

| N-ethyl-1-methyl-4-amino... | Higher anti-inflammatory |

| N-ethyl-1-methyl-4-nitro... | Similar antimicrobial |

Q & A

Basic: What are the key parameters for optimizing the synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) often accelerate nitro group introduction but may risk decomposition.

- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while dichloromethane is preferred for nitration steps to minimize side reactions .

- Reaction Time : Stepwise monitoring via TLC or HPLC ensures completion without over-reaction, particularly during carboxamide formation .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) may improve yields in cyclization or substitution steps .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing methyl vs. ethyl groups at N1/N3) and detects tautomerism via chemical shift analysis. For example, nitro group deshielding effects are observable at δ 8.5–9.0 ppm .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z ~238.1 [M+H]⁺) and fragmentation patterns to validate substituent positions .

- X-ray Crystallography : Resolves crystal packing and steric effects, particularly for verifying nitro group orientation and hydrogen-bonding interactions .

Advanced: How can tautomeric equilibria of this pyrazole carboxamide be analyzed experimentally?

Methodological Answer:

Tautomerism between 1H- and 2H-pyrazole forms is assessed via:

- Variable-Temperature NMR : Monitoring chemical shift changes (e.g., NH proton disappearance at higher temps) indicates dynamic equilibria .

- Deuterium Exchange Experiments : Tracking NH signal attenuation in D₂O identifies labile protons linked to tautomeric states .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of tautomers, corroborating experimental data .

Advanced: How can structure-activity relationship (SAR) studies guide biological activity optimization?

Methodological Answer:

- Substituent Variation : Systematic replacement of the nitro group (e.g., with cyano or trifluoromethyl) evaluates electronic effects on receptor binding .

- Bioisosteric Replacement : Swapping the ethyl group with cyclopropyl or allyl moieties assesses steric tolerance in target interactions .

- QSAR Modeling : Regression analysis of logP, polar surface area, and IC₅₀ values identifies physicochemical drivers of activity (e.g., nitro group’s role in membrane permeability) .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR (proton assignments), IR (amide C=O stretch ~1650 cm⁻¹), and X-ray (absolute configuration) to resolve ambiguities .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify complex splitting patterns in NMR spectra .

- Dynamic NMR Analysis : Assess slow-exchange processes (e.g., rotamers) by varying solvent polarity or temperature .

Advanced: What assay designs are suitable for evaluating cannabinoid receptor binding affinity?

Methodological Answer:

- Competitive Binding Assays : Use [³H]-CP55,940 as a radioligand in rat brain membranes to measure IC₅₀ values, comparing displacement efficacy to anandamide .

- Functional Assays : Monitor cAMP inhibition in HEK293 cells expressing CB1 receptors to assess agonism/antagonism .

- Molecular Docking : Align the carboxamide moiety with CB1’s Ser³⁸³/Leu³⁸⁷ residues to predict binding poses, validated by mutagenesis studies .

Basic: What purification strategies are effective for isolating high-purity batches?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → 100% EtOAc) to separate nitro and carboxamide derivatives .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity, confirmed by HPLC .

- pH-Controlled Extraction : Adjust aqueous phase to pH 5–6 to isolate the neutral carboxamide from acidic byproducts .

Advanced: How can computational modeling predict metabolic stability?

Methodological Answer:

- CYP450 Docking Simulations : Model interactions with CYP3A4/2D6 isoforms to identify metabolic hotspots (e.g., nitro reduction susceptibility) .

- ADMET Predictions : Tools like SwissADME estimate clearance rates and prioritize derivatives with lower hepatic extraction ratios .

- Metabolite Identification : LC-MS/MS tracks in vitro microsomal degradation pathways (e.g., ethyl group hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.